1-[2-(dimethylamino)ethyl]-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups, including a dimethylamino group, a hydroxy group, a benzoyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps. One common route includes the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction yields 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which can be further converted into the desired compound by heating in acetic acid .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves large-scale reactions using similar routes as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium hydride or potassium tert-butoxide can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the benzoyl group would produce a secondary alcohol.
Scientific Research Applications
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to bind to specific sites on proteins, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- **1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(4-methylphenyl)methoxy]benzoyl}-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one
- **1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-chlorophenyl)methoxy]benzoyl}-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness: The uniqueness of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H28N2O4S |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(4Z)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H28N2O4S/c1-18-6-4-7-19(16-18)17-33-21-11-9-20(10-12-21)25(30)23-24(22-8-5-15-34-22)29(14-13-28(2)3)27(32)26(23)31/h4-12,15-16,24,30H,13-14,17H2,1-3H3/b25-23- |
InChI Key |
ZWLWLMSFLSNRHS-BZZOAKBMSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CCN(C)C)C4=CC=CS4)/O |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC=CS4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.